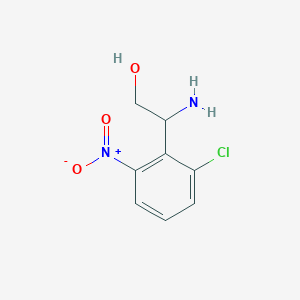
2-(2-Bromopropyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopropyl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring The compound this compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)pyrimidine typically involves the bromination of a suitable precursor. One common method is the reaction of 2-propylpyrimidine with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that attack the propyl group, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromopropyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrimidine oxides.
Reduction: Reduction of this compound can yield the corresponding propylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium dithiocarbamate, and potassium thiolacetate are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine oxides.
Reduction: Propylpyrimidine.
Applications De Recherche Scientifique
2-(2-Bromopropyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromopropyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromoethyl)pyrimidine
- 2-(2-Bromobutyl)pyrimidine
- 2-(2-Chloropropyl)pyrimidine
Comparison
2-(2-Bromopropyl)pyrimidine is unique due to the presence of the bromine atom on the propyl group, which can influence its reactivity and biological activity. Compared to 2-(2-Bromoethyl)pyrimidine, the additional carbon in the propyl group can affect the compound’s lipophilicity and membrane permeability. The presence of bromine, as opposed to chlorine in 2-(2-Chloropropyl)pyrimidine, can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
2-(2-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-6(8)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3 |
Clé InChI |
ABAOHSXDOCCQRX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=CC=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















